molecular formula C19H16N4O3 B2549574 (E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396891-23-8

(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No. B2549574
M. Wt: 348.362
InChI Key: JEYXIUFTUYONRS-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one, commonly known as COA-Cl, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. COA-Cl is a heterocyclic compound that belongs to the class of oxadiazoles and pyridines.

Scientific Research Applications

Heterocyclic Synthesis

(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one belongs to a class of compounds that play a crucial role in the synthesis of heterocyclic compounds, which are fundamental to pharmaceuticals, agrochemicals, and dyes. The solvent-free synthesis of oxadiazoles and related heterocycles has been a topic of significant interest due to their applications in medicinal chemistry and material science. Martins et al. (2009) discuss the importance of oxadiazoles and pyridinones in this context, highlighting their utility in generating diverse heterocyclic frameworks that are biologically active or possess unique material properties (Martins, Frizzo, Moreira, Buriol, & Machado, 2009).

Antimicrobial Activity

A significant application of compounds like (E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is in the development of new antimicrobial agents. Dodiya, Shihory, and Desai (2012) synthesized and evaluated a series of quinoline-oxadiazole-based azetidinone derivatives for their antimicrobial activity against various bacterial and fungal strains. Their work demonstrates the potential of integrating oxadiazole and azetidinone units for creating compounds with significant antimicrobial properties (Dodiya, Shihory, & Desai, 2012).

Anticancer Activity

The search for new anticancer agents has led to the exploration of oxadiazole derivatives due to their promising bioactivity. Compounds bearing the oxadiazole moiety, similar to the one described, have been investigated for their potential anticancer activity. Abdo and Kamel (2015) reported on the synthesis and evaluation of oxadiazole, thiadiazole, and triazole derivatives, highlighting some compounds with significant cytotoxicity against human cancer cell lines. This research underscores the relevance of oxadiazole derivatives in designing novel anticancer drugs (Abdo & Kamel, 2015).

properties

IUPAC Name

3-[5-[1-[(E)-3-phenylprop-2-enoyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c24-16(9-8-13-5-2-1-3-6-13)23-11-14(12-23)19-21-17(22-26-19)15-7-4-10-20-18(15)25/h1-10,14H,11-12H2,(H,20,25)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYXIUFTUYONRS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

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